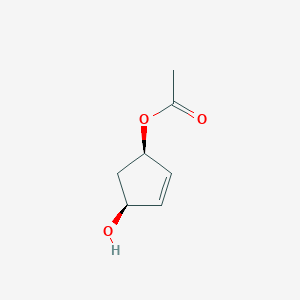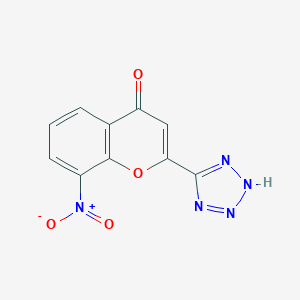
2'-Deoxypseudoisocytidine
Overview
Description
2’-Deoxypseudoisocytidine is a nucleoside analogue, specifically a C-nucleoside, where the sugar moiety is linked to the nucleobase by a carbon-carbon bond. This compound is an isostere of deoxycytidine, offering an additional hydrogen-bond donor at the N3 position. The unique structure of 2’-Deoxypseudoisocytidine provides it with greater resistance to chemical and enzymatic hydrolysis compared to N-nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxypseudoisocytidine involves several steps. One common method includes the reaction of protected 2’-deoxypseudoisocytidine with different phosphorochloridates, followed by acidic hydrolysis to remove the protecting groups . Another approach involves the use of Heck-Chemistry, which leads to the formation of the compound in good yield .
Industrial Production Methods: While specific industrial production methods for 2’-Deoxypseudoisocytidine are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of phosphoramidate prodrugs and the protection-deprotection strategy are key steps in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxypseudoisocytidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the nucleobase.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the nucleobase, altering its chemical properties.
Common Reagents and Conditions:
Phosphorochloridates: Used in the synthesis of phosphoramidate prodrugs.
Acidic Hydrolysis: Employed to remove protecting groups during synthesis.
Major Products Formed: The major products formed from these reactions include bisphosphorylated derivatives and other modified nucleosides, which have potential therapeutic applications .
Scientific Research Applications
2’-Deoxypseudoisocytidine has several scientific research applications:
Chemistry: Used as a base-pairing agent in oligonucleotides to investigate DNA and RNA structures and functions.
Biology: Employed in tissue culture experiments to study its inhibitory activity against certain cell lines.
Medicine: Investigated for its potential as an anti-cancer and antiviral agent.
Mechanism of Action
The mechanism of action of 2’-Deoxypseudoisocytidine involves its incorporation into DNA and RNA, disrupting normal cellular processes. The compound inhibits DNA methyltransferase, leading to the disruption of DNA methylation. This inhibition is likely due to the presence of a nitrogen atom in the 5-position of the base . Additionally, the compound’s resistance to enzymatic hydrolysis enhances its stability and efficacy in biological systems .
Comparison with Similar Compounds
Pseudouridine: The first C-nucleoside isolated, known for its stability and resistance to hydrolysis.
Oxazinomycin, Pyrazomycin, Showdomycin, Formycin A: Other naturally occurring C-nucleosides with antibiotic, anti-cancer, and antiviral activities.
Uniqueness of 2’-Deoxypseudoisocytidine: 2’-Deoxypseudoisocytidine stands out due to its additional hydrogen-bond donor at the N3 position, which enhances its base-pairing capabilities. Its resistance to chemical and enzymatic hydrolysis further distinguishes it from other nucleoside analogues, making it a valuable compound for therapeutic and research applications .
Properties
IUPAC Name |
2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-9-11-2-4(8(15)12-9)6-1-5(14)7(3-13)16-6/h2,5-7,13-14H,1,3H2,(H3,10,11,12,15)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKDGROGVFITCK-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1C2=CN=C(NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=CN=C(NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)




